4-Bromo-2,6-di-tert-butylphenol CAS number and properties

4-Bromo-2,6-di-tert-butylphenol CAS number and properties

CAS Number: 1139-52-2[1][2][3]

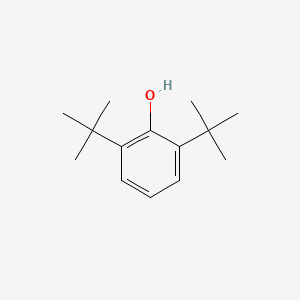

This technical guide provides an in-depth overview of 4-Bromo-2,6-di-tert-butylphenol, a substituted phenol (B47542) compound with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and potential areas of investigation.

Chemical and Physical Properties

4-Bromo-2,6-di-tert-butylphenol is a pale yellow, solid organic compound.[4] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 1139-52-2 | [1][2][3] |

| Molecular Formula | C₁₄H₂₁BrO | [2] |

| Molecular Weight | 285.22 g/mol | [1][2] |

| Appearance | Pale yellow powder/crystals | [4] |

| Melting Point | 78-83 °C (decomposes) | [1][2][5] |

| Boiling Point | 128 °C at 4 mmHg | [5] |

| Density | 1.2457 g/cm³ (estimate) | [5] |

| Refractive Index | 1.5130 (estimate) | [5] |

| IUPAC Name | 4-bromo-2,6-di-tert-butylphenol | |

| InChI Key | SSQQUEKFNSJLKX-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)c1cc(Br)cc(c1O)C(C)(C)C | [1] |

Synthesis and Purification

A common method for the synthesis of 4-Bromo-2,6-di-tert-butylphenol involves the electrophilic bromination of 2,6-di-tert-butylphenol (B90309). The following diagram illustrates the general workflow for its synthesis and subsequent purification by recrystallization.

Caption: Workflow for the synthesis and purification of 4-Bromo-2,6-di-tert-butylphenol.

Experimental Protocol: Synthesis and Purification

The following protocol is adapted from a published organic synthesis procedure.[1]

Materials:

-

2,6-di-tert-butylphenol

-

Bromine

-

Dichloromethane (dry)

-

Ethanol

-

Water

-

Sodium sulfate

-

Argon gas

-

Ice-water bath

Procedure:

-

Reaction Setup: A dry, three-necked, round-bottomed flask is equipped with a gas inlet, a rubber septum, a pressure-equalizing dropping funnel, a magnetic stirring bar, and a gas outlet. The flask is charged with 2,6-di-tert-butylphenol and flushed with argon, followed by the addition of dry dichloromethane.

-

Bromination: The dropping funnel is charged with a solution of bromine in dry dichloromethane. The reaction vessel is cooled in an ice-water bath, and the bromine solution is added dropwise over a period of one hour while stirring. The reaction mixture is stirred at 0°C for an additional 10-20 minutes after the addition is complete.

-

Work-up: The reaction is quenched, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate.

-

Purification: The solvent is removed using a rotary evaporator. The resulting residue is purified by recrystallization from an ethanol-water mixture to yield light yellow crystals of 4-bromo-2,6-di-tert-butylphenol.

Analytical Characterization

The structure and purity of 4-Bromo-2,6-di-tert-butylphenol can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Applications in Organic Synthesis

4-Bromo-2,6-di-tert-butylphenol serves as a versatile intermediate in several organic reactions:

-

Polymer Chemistry: It can be used as a terminating comonomer in the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol.[2]

-

Monomer Synthesis: It is a reactant in the synthesis of monomers for poly(p-phenylenevinylene) derivatives.[2]

-

Antioxidant Synthesis: It is used in the synthesis of norbornene comonomers that bear an antioxidant hindered phenol group.[2]

-

Catalysis: In combination with methylaluminum, it forms methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a catalyst used for the rearrangement of epoxides to carbonyl compounds.[2]

Biological Activity and Signaling Pathways: A Look at Structural Analogs

While there is limited direct research on the biological activity and specific signaling pathways of 4-Bromo-2,6-di-tert-butylphenol, studies on its structural analogs, such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol, provide valuable insights and suggest potential areas for investigation.

The following diagram illustrates the known biological activities of these related compounds, which could inform future research on 4-Bromo-2,6-di-tert-butylphenol.

Caption: Known biological activities of structural analogs of 4-Bromo-2,6-di-tert-butylphenol.

Research on 2,4-di-tert-butylphenol has shown that it possesses antioxidant, antibacterial, antifungal, and endocrine-disrupting properties.[6][7][8] Notably, it has been identified as an activator of the Retinoid X Receptor alpha (RXRα), suggesting it may act as an endocrine-disrupting chemical and a potential obesogen.[9][10]

Studies on 2,6-di-tert-butylphenol and its metabolite have indicated a potential carcinogenic risk through the interruption of the Retinoic Acid Receptor beta (RARβ) signaling pathway.[11]

Given these findings for its close structural relatives, it is plausible that 4-Bromo-2,6-di-tert-butylphenol may also exhibit biological activities. Further research is warranted to investigate its potential effects on these and other cellular signaling pathways.

Safety Information

4-Bromo-2,6-di-tert-butylphenol is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[1] It should be stored in a well-ventilated place, and the container should be kept tightly closed.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-溴-2,6-二-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromo-2,6-di-tert-butylphenol | C14H21BrO | CID 70829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. gmchemic.com [gmchemic.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 9. biorxiv.org [biorxiv.org]

- 10. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]